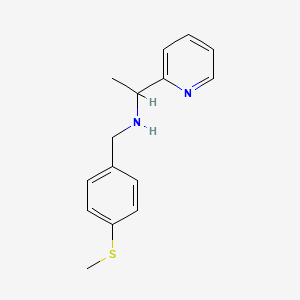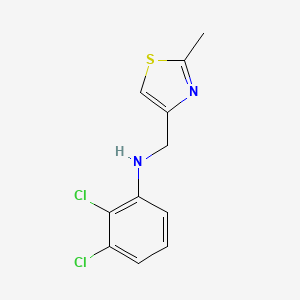
4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyridazine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with optimized conditions for yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridazinones.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May bind to certain biological receptors.
Medicine
Drug Development: Investigated for potential therapeutic effects in various diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-2-methyl-5-aminopyridazin-3(2h)-one: Similar structure but lacks the pyridin-2-yl ethyl group.
2-Methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-2-methyl-5-((2-(pyridin-2-yl)ethyl)amino)pyridazin-3(2h)-one is unique due to the presence of both the chloro and pyridin-2-yl ethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H13ClN4O |
|---|---|
分子量 |
264.71 g/mol |
IUPAC名 |
4-chloro-2-methyl-5-(2-pyridin-2-ylethylamino)pyridazin-3-one |
InChI |
InChI=1S/C12H13ClN4O/c1-17-12(18)11(13)10(8-16-17)15-7-5-9-4-2-3-6-14-9/h2-4,6,8,15H,5,7H2,1H3 |
InChIキー |
NEWVXRCORNLBEH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)NCCC2=CC=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}propanenitrile](/img/structure/B14914111.png)


![N-(4-Chlorophenyl)-2-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinylthio]acetamide](/img/structure/B14914135.png)



![5-Methyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14914164.png)

![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)

![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-1-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14914191.png)

